2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
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Overview
Description
2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is an organic compound that features a thiophene ring, a cyclopentyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and Grignard reactions, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Alkyl halides, in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted acetamides.
Scientific Research Applications
2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential lead compound for the development of new anti-inflammatory and anticancer agents.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme mechanisms and pathways.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . The compound binds to the active site of the enzyme, preventing the conversion of prostaglandin H2 to prostaglandin E2, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)acetic acid: Another thiophene-based compound with similar structural features.
1-(thiophen-2-yl)isoquinoline: Used in the synthesis of ionic iridophosphors for electroluminescence.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Used in photocatalytic hydrogen evolution.
Uniqueness
2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is unique due to its dual thiophene rings and cyclopentyl group, which confer specific chemical properties and biological activities. Its ability to inhibit mPGES-1 selectively makes it a promising candidate for further drug development.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS2/c18-15(11-13-5-3-9-19-13)17-12-16(7-1-2-8-16)14-6-4-10-20-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMBNVCAYPWOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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